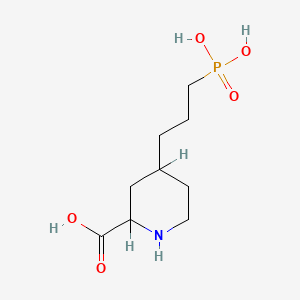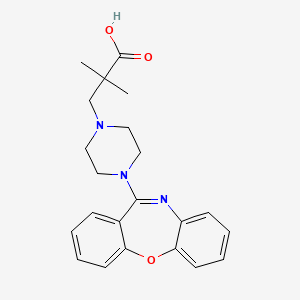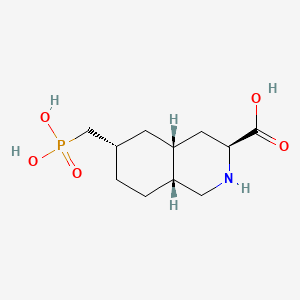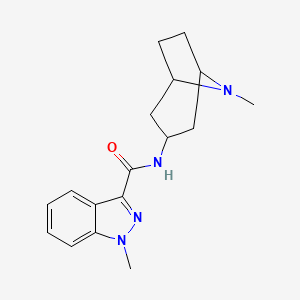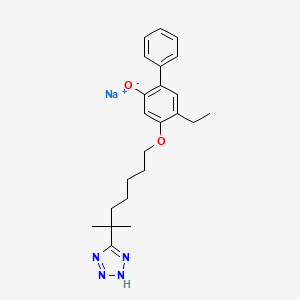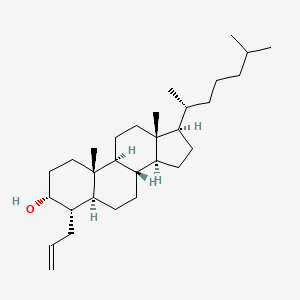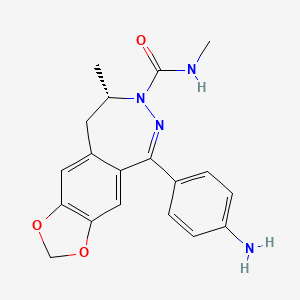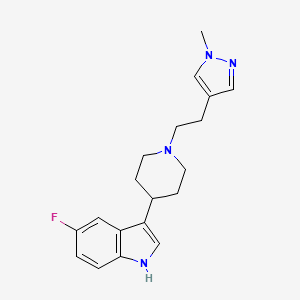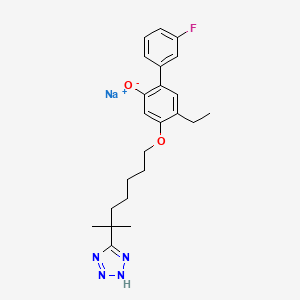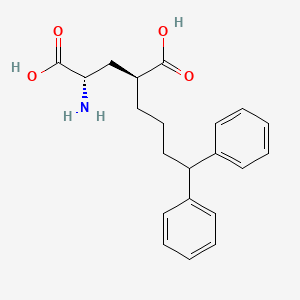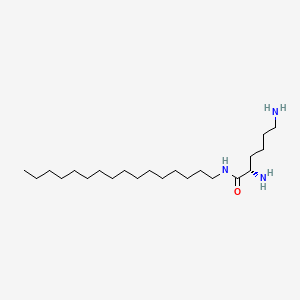
Lycetamine
Overview
Description
Lycetamine is an antimicrobial agent known for its effectiveness in inhibiting the growth of various microorganisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lycetamine typically involves the reaction of specific precursors under controlled conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound. Common methods include the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet demand. This often involves optimizing the reaction conditions to ensure consistent quality and yield. Techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Lycetamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups of this compound, altering its properties.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Lycetamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Explored for its potential therapeutic effects, particularly in treating infections.
Industry: Utilized in the formulation of antimicrobial coatings and materials to prevent microbial contamination.
Mechanism of Action
The mechanism of action of Lycetamine involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. This compound targets specific molecular pathways, including the inhibition of enzyme activity and interference with DNA replication.
Comparison with Similar Compounds
Lycetamine is unique compared to other antimicrobial agents due to its specific mechanism of action and broad-spectrum activity. Similar compounds include:
Properties
CAS No. |
60209-20-3 |
|---|---|
Molecular Formula |
C22H47N3O |
Molecular Weight |
369.6 g/mol |
IUPAC Name |
2,6-diamino-N-hexadecylhexanamide |
InChI |
InChI=1S/C22H47N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-25-22(26)21(24)18-15-16-19-23/h21H,2-20,23-24H2,1H3,(H,25,26) |
InChI Key |
LWEXAPVESMZHFG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCNC(=O)C(CCCCN)N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCNC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)C(CCCCN)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lycetamine; P-71; P 71; P71; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


